molecular formula C9H6BrFN2O2 B13023364 methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate

methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate

Cat. No.: B13023364
M. Wt: 273.06 g/mol
InChI Key: YYCYTDVFHPGOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique bromine and fluorine substitutions, offers interesting properties for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-4-fluoroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the indazole core. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and esterification processes efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substitutions can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-indazole-6-carboxylate
  • Methyl 1H-indazole-3-carboxylate
  • Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate

Uniqueness

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate is unique due to its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13)

InChI Key

YYCYTDVFHPGOCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=CC(=C(C=C21)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.